8-fluoro-6-methylisoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Biology
The isoquinoline motif, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govwisdomlib.org These structures are not only prevalent in a wide array of natural products, particularly alkaloids, but also form the backbone of numerous synthetic compounds with significant therapeutic applications. benthamdirect.comfiveable.me The inherent chemical properties of the isoquinoline core, including its planarity and the presence of a nitrogen atom, allow for diverse functionalization and facilitate interactions with biological macromolecules. fiveable.me
The biological significance of isoquinoline derivatives is vast, with compounds exhibiting a broad spectrum of pharmacological activities. nih.govwisdomlib.org These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anesthetic properties. wisdomlib.orgamerigoscientific.comwikipedia.org The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a focal point for synthetic and medicinal chemists, driving the development of novel methodologies for their construction and functionalization. nih.gov The hydroisoquinoline core is also a privileged heterocycle found in natural and synthetic compounds with a range of biological activities. researchgate.net
Strategic Incorporation of Fluorine and Methyl Groups in Medicinal Chemistry Scaffolds
The introduction of fluorine atoms and methyl groups into bioactive molecules is a well-established strategy in medicinal chemistry to optimize their pharmacological profiles. nih.govnih.govtandfonline.com
Fluorine: The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool in drug design. nih.govtandfonline.com Strategic fluorination can lead to:
Improved Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation by enzymes. nih.govspyryxbio.com
Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its biological target. tandfonline.comspyryxbio.com
Modified Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and membrane permeability. nih.govmdpi.com
Methyl Groups: The seemingly simple methyl group can have profound effects on a molecule's properties, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.com The strategic addition of a methyl group can:
Modulate Biological Activity and Selectivity: A methyl group can fill a hydrophobic pocket in a target protein, enhancing binding affinity and selectivity. nih.govmdpi.com
Influence Conformation: The steric bulk of a methyl group can restrict the rotation of bonds, locking the molecule into a more bioactive conformation. mdpi.com
Block Metabolic Sites: Introducing a methyl group at a site of metabolic oxidation can prevent the breakdown of the drug, thereby increasing its half-life. sunyempire.edu
Improve Solubility: While lipophilic, the introduction of a methyl group can sometimes break planarity and improve aqueous solubility. mdpi.com
Rationale for Focused Academic Inquiry into 8-Fluoro-6-methylisoquinoline: A Research Perspective
The compound this compound emerges as a molecule of significant academic interest due to the convergence of the beneficial properties of its constituent parts. While extensive research on this specific isomer is not widely published, a strong rationale for its investigation can be constructed based on established principles of medicinal chemistry.
The isoquinoline scaffold provides a proven foundation with inherent biological relevance. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 6-position is hypothesized to fine-tune the molecule's properties in several ways:
Electronic Modulation: The highly electronegative fluorine atom at position 8 can significantly alter the electron distribution within the aromatic system, potentially influencing the pKa of the isoquinoline nitrogen and its ability to form hydrogen bonds or engage in cation-π interactions.
Steric and Conformational Control: The methyl group at position 6 can introduce steric hindrance that may influence the preferred conformation of the molecule and its interaction with target proteins.
Metabolic Stability: Both the fluorine and methyl groups could serve to block potential sites of metabolism on the isoquinoline ring, potentially leading to an improved pharmacokinetic profile compared to the unsubstituted parent molecule.
Focused academic inquiry into this compound would allow for a systematic exploration of these structure-activity relationships. The synthesis and biological evaluation of this compound could provide valuable insights into the interplay of fluorination and methylation in modulating the activity of isoquinoline-based molecules. Such studies are crucial for the rational design of next-generation therapeutic agents with enhanced efficacy and optimized drug-like properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-6-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMUKDLNAIFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 8 Fluoro 6 Methylisoquinoline
De Novo Synthetic Pathways for 8-Fluoro-6-methylisoquinoline
The construction of the this compound scaffold from basic precursors involves several strategic considerations, from the selection of starting materials to the optimization of the ring-forming reactions.
Precursor Selection and Design for Fluorinated Isoquinolines
The design of synthetic routes for fluorinated isoquinolines hinges on the strategic selection of precursors that already contain the requisite fluorine and methyl groups or can be functionalized regioselectively. A common approach involves starting with appropriately substituted benzaldehyde (B42025) or phenethylamine (B48288) derivatives. google.com For this compound, a logical precursor would be a 2-fluoro-4-methyl-substituted phenethylamine or a related benzyl (B1604629) derivative.
Classical isoquinoline (B145761) syntheses like the Bischler-Napieralski or Pictet-Spengler reactions are often adapted for such purposes. google.comrsc.org The precursor design for these reactions is critical. For instance, a Pictet-Spengler approach would necessitate a 2-(2-fluoro-4-methylphenyl)ethylamine, which upon condensation with an aldehyde and subsequent cyclization and oxidation, would yield the isoquinoline core. google.com
Another strategy involves the Knoevenagel condensation of a substituted benzaldehyde with nitromethane, followed by reduction and cyclization, to form the tetrahydroisoquinoline, which is then aromatized. google.com The choice of precursors is often dictated by commercial availability and the desire to avoid mixtures of regioisomers, which can be a challenge with certain substitution patterns on the aromatic ring. google.com
Regioselective Functionalization Approaches at C-8 and C-6 Positions
Achieving the specific 8-fluoro-6-methyl substitution pattern requires precise control over the regioselectivity of the synthetic reactions. The substitution position on the starting aromatic ring directly influences the final positions on the isoquinoline core.
The Pomeranz–Fritsch reaction offers a pathway where the substitution on the initial benzaldehyde dictates the final product. For example, using o-tolualdehyde (2-methylbenzaldehyde) as a precursor yields 8-methylisoquinoline. By analogy, a 3-fluoro-5-methylbenzaldehyde (B64179) would be a suitable starting point for the synthesis of this compound through this method, although yields and regioselectivity can be influenced by the electronic nature of the substituents. google.com
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinoline (B57606) and isoquinoline scaffolds. researchgate.netnih.gov While direct C-H fluorination and methylation at the C-8 and C-6 positions of an existing isoquinoline ring are challenging, modern catalysis offers pathways for functionalizing precursors. For instance, cobalt-catalyzed reactions have shown high regioselectivity for the C-8 position of isoquinolones. researchgate.netchemrxiv.org Such methods could potentially be adapted for the synthesis of the target molecule by using a pre-functionalized substrate.
Advanced Catalytic Systems for Isoquinoline Ring Formation
Modern synthetic methods increasingly rely on advanced catalytic systems to improve efficiency, yield, and selectivity in isoquinoline synthesis. Transition metals like palladium, rhodium, cobalt, and copper are frequently employed. researchgate.netorganic-chemistry.org
Palladium and Copper Catalysis: A notable method involves the palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization to form the isoquinoline. organic-chemistry.org This approach offers a modular way to construct diverse isoquinolines.
Cobalt Catalysis: Cobalt-catalyzed oxidative annulation of benzylamides with alkynes using picolinamide (B142947) as a traceless directing group is an efficient method for synthesizing isoquinolines via C-H/N-H bond activation. bohrium.com This system demonstrates good functional group tolerance and excellent regioselectivity. bohrium.com
Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation of in situ generated oximes from aryl ketones and hydroxylamine, followed by cyclization with an internal alkyne, provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org
Silver Catalysis: Silver-catalyzed cyclization of 2-alkynyl benzyl azides is an efficient route to substituted isoquinolines, proceeding in good yields and tolerating various functional groups. organic-chemistry.org
These catalytic systems offer significant advantages over classical methods, often proceeding under milder conditions and with higher selectivity. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement in Novel Fluoroisoquinoline Syntheses
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For fluorinated compounds, the choice of the fluorinating agent and the timing of its introduction are critical. In some syntheses, a fluorine-containing building block is used from the start. google.com In others, fluorination is achieved at a later stage. For instance, nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom is a common strategy, often using reagents like potassium fluoride (B91410) or cesium fluoride. The efficiency of such reactions can be enhanced by optimizing the solvent (e.g., polar aprotic solvents) and temperature.
The table below summarizes key optimization parameters for isoquinoline synthesis.
Table 1: Optimization Parameters in Isoquinoline Synthesis
| Parameter | Strategy | Rationale |
| Catalyst | Screening of different transition metals (e.g., Pd, Co, Rh) and ligands. | The choice of catalyst and ligand can significantly impact reaction efficiency, selectivity, and functional group tolerance. bohrium.comacs.org |
| Solvent | Testing a range of solvents with varying polarities (e.g., DMF, THF, DCE). | Solvent can influence reactant solubility, catalyst activity, and the stabilization of intermediates. rsc.org |
| Temperature | Varying the reaction temperature. | Controls reaction rate and can minimize the formation of side products. |
| Additives | Introduction of bases, acids, or co-catalysts. | Can facilitate key steps in the catalytic cycle, such as C-H activation or reductive elimination. scispace.com |
For example, in a one-pot synthesis of aryl(isoquinoline)iodonium salts, which are precursors for radiofluorinated isoquinolines, screening of different silver salts and their loading was performed to achieve a yield of up to 95%. scispace.com
Derivatization and Structural Modification of this compound Analogues
Once the this compound core is synthesized, further functionalization at unsubstituted positions can be carried out to create a library of analogues for various applications.
Post-Synthetic Functionalization at Unsubstituted Positions (e.g., C-1, C-3, C-4)
The electronic properties of the this compound ring dictate the reactivity of the unsubstituted positions (C-1, C-3, and C-4) towards different types of chemical transformations. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the ring influences the susceptibility of these positions to nucleophilic and electrophilic attack.
Functionalization at C-1: The C-1 position of the isoquinoline ring is often activated towards nucleophilic attack. This allows for the introduction of various substituents. For example, 1-haloisoquinolines can undergo palladium-catalyzed aminocarbonylation to produce isoquinoline-1-carboxamides. mdpi.com Similarly, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace a leaving group at C-1 with nucleophiles such as amines or thiols.
Functionalization at C-3 and C-4: The C-3 and C-4 positions can also be functionalized. A novel one-pot synthesis has been developed to prepare 1-fluoroalkyl-3-fluoroisoquinolines, where the fluorine atom at the C-3 position can be readily substituted with various oxygen, sulfur, and nitrogen nucleophiles via SNAr reactions. rsc.org Furthermore, the presence of a halogen at the C-4 position allows for subsequent cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira to introduce aryl, alkenyl, and alkynyl groups, respectively. rsc.org
The table below provides examples of derivatization reactions on the isoquinoline core.
Table 2: Derivatization Reactions of the Isoquinoline Core
| Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group |
| C-1 | Aminocarbonylation | CO, Amine, Pd(OAc)2/Ligand | Carboxamide |
| C-3 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-SH, R-NH2) | Ether, Thioether, Amine |
| C-4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| C-4 | Heck Coupling | Alkene, Pd catalyst | Alkenyl group |
| C-4 | Sonogashira Coupling | Alkyne, Pd/Cu catalyst | Alkynyl group |
These post-synthetic modifications allow for the systematic exploration of the structure-activity relationship of this compound derivatives in various fields.
Exploration of Heterocyclic and Carbocyclic Linkers
The functionalization of the this compound core by introducing diverse heterocyclic and carbocyclic linkers is crucial for developing new chemical entities. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions and cycloadditions, provide powerful tools for this purpose.
One effective strategy involves the initial installation of a handle, such as a halogen atom, onto the isoquinoline core, which can then participate in various coupling reactions. For instance, methodologies developed for other fluorinated isoquinolines can be adapted, where a halogen at position 4 allows for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. rsc.org These reactions enable the formation of C-C, C-N, and C-O bonds, thereby linking a wide array of carbocyclic and heterocyclic moieties to the primary structure.
A more integrated approach to forming linked heterocyclic systems is through cycloaddition reactions. A notable example is the decarboxylative/dehydrofluorinative [3 + 2] cycloaddition between isoquinolinium N-ylides and difluoroenoxysilanes. acs.org This process generates highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines, effectively fusing a new heterocyclic ring to the parent isoquinoline. acs.org Applying this to an 8-fluoro-6-methylisoquinolinium ylide would yield a novel, complex heterocyclic system.
| Linker Strategy | Reaction Type | Potential Outcome for this compound | Reference |
|---|---|---|---|
| Attachment of External Rings | Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, heteroaryl, or alkyl groups at a pre-functionalized position (e.g., position 4). | rsc.org |
| Fusion of New Rings | [3 + 2] Cycloaddition Aromatization | Formation of fused pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. | acs.org |
Stereochemical Control in Analogous Compound Generation
The synthesis of chiral molecules is a cornerstone of modern drug discovery. For isoquinoline derivatives, a key area of stereochemical control involves the generation of axial chirality, particularly in 1-arylisoquinolines. These molecules can exist as stable, non-interconverting atropisomers due to restricted rotation around the C-C single bond connecting the isoquinoline and aryl moieties.
Recent advances have provided powerful catalytic methods for the enantioselective synthesis of such compounds. For example, rhodium-catalyzed C-H functionalization has been used for the direct, enantioselective iodination of 1-aryl isoquinolines. mdpi.com This method efficiently constructs axially chiral biaryl iodides with high yields and excellent enantioselectivities (up to 97% ee). mdpi.com By analogy, a 1-aryl derivative of this compound could be synthesized, and its rotational barrier would determine the potential for atropisomerism. If stable atropisomers exist, this enantioselective C-H activation strategy could be employed to control their formation, providing access to stereochemically pure analogs.
| Chirality Type | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Axial Chirality (Atropisomerism) | Rhodium-Catalyzed Enantioselective C-H Halogenation | Direct C-H functionalization under mild conditions; constructs axially chiral biaryl iodides with high enantioselectivity. | mdpi.com |
| Axial Chirality (Atropisomerism) | Organocatalytic Enantioselective Synthesis | Use of chiral bifunctional organocatalysts to construct axially chiral isoquinoline N-oxides. | mdpi.com |
Green Chemistry Principles and Sustainable Synthesis of Fluorinated Isoquinolines
The integration of green chemistry principles into synthetic methodologies is essential for reducing environmental impact and improving the sustainability of chemical manufacturing. Key considerations include the use of environmentally benign solvents, maximizing atom economy, and enhancing reaction efficiency.
Solvent-Free or Aqueous Reaction Media in Isoquinoline Synthesis
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Developing synthetic routes in alternative, greener media is a primary goal of sustainable chemistry. For the synthesis of the core isoquinoline structure, significant progress has been made in this area.
Researchers have developed a sustainable route for isoquinoline synthesis by reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) directly in water, demonstrating that complex heterocyclic scaffolds can be constructed in aqueous media. bohrium.com Furthermore, the Pomeranz–Fritsch synthesis of isoquinoline has been successfully conducted in charged microdroplets generated by electrospray at ambient temperature and pressure. nih.gov This method dramatically accelerates the reaction and proceeds without any added acid catalyst, which is required in bulk-phase reactions. nih.gov These approaches represent viable, sustainable alternatives for the synthesis of the this compound backbone.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. rsc.orgmonash.edu Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient as they minimize the generation of waste byproducts. rsc.org
In the context of isoquinoline synthesis, several atom-economical methods have been developed. For example, an efficient synthesis of isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides proceeds in an atom-economic fashion via a [3 + 2]-cycloaddition and subsequent rearrangement. acs.org Similarly, a nickel-catalyzed reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids provides atom-economic access to 3-aryl-1-aminoisoquinolines through a cascade coupling process. organic-chemistry.org Employing such strategies for the synthesis and functionalization of this compound would maximize the use of starting materials and align with the principles of sustainable chemical production.
Molecular Interactions and Pre Clinical Biological Activity Research of 8 Fluoro 6 Methylisoquinoline
Target Identification and Receptor Binding Affinity Studies (In Vitro)
No publicly available studies have identified the specific molecular targets of 8-fluoro-6-methylisoquinoline. Consequently, there is no information regarding its binding affinity to any receptors.
Ligand-Macromolecule Interaction Analysis
There are no published studies detailing the interaction of this compound with any macromolecule.
In Vitro Radioligand Binding Assays and Displacement Studies
No data from in vitro radioligand binding assays or displacement studies involving this compound are available.
Enzyme Inhibition and Modulation Mechanisms
There is no published research on the effects of this compound on any enzyme.
Kinetics of Enzyme-Substrate-Compound Interactions
No kinetic studies have been performed to characterize the interaction of this compound with any enzyme-substrate system.
Specificity and Selectivity Profiling Against Enzyme Families (e.g., Kinases, Methyltransferases)
A selectivity profile for this compound against any enzyme family has not been reported.
Cellular Efficacy and Mechanism of Action Investigations (In Vitro)
There are no published in vitro studies investigating the cellular efficacy or mechanism of action of this compound in any cell line.
Cell-Based Phenotypic Screening and Cytotoxicity Profiling
There is no publicly available data from cell-based phenotypic screens or cytotoxicity profiles for this compound.
Intracellular Signaling Pathway Elucidation
Information regarding the impact of this compound on any intracellular signaling pathways has not been published.
Gene Expression and Proteomic Analysis in Response to Compound Exposure
No studies detailing changes in gene expression or proteomic profiles in response to treatment with this compound are available in the public domain.
Pre-clinical Pharmacological Evaluation in Relevant Biological Models
Details of any pre-clinical evaluation of this compound in biological models, including in vivo target engagement and efficacy in disease-relevant animal models, have not been disclosed in scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Positional Isomerism and Substituent Effects on Biological Activity
The precise positioning of the fluorine and methyl groups on the isoquinoline (B145761) framework is critical in defining the biological activity of 8-fluoro-6-methylisoquinoline. A change in the location of these substituents to other positions on the ring would result in positional isomers with potentially distinct biological profiles due to altered steric and electronic properties.
The fluorine atom at the C-8 position significantly influences the electronic landscape of the isoquinoline ring. As a highly electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, which can modulate the basicity of the isoquinoline nitrogen and alter the molecule's ability to participate in hydrogen bonding and π-stacking interactions—key components of molecular recognition. researchgate.net The introduction of fluorine can also enhance binding affinity through favorable interactions with specific residues in a protein's active site. While direct experimental data for this compound is not extensively available, studies on analogous fluorinated heterocyclic compounds have demonstrated that fluorine substitution can lead to improved metabolic stability and cell permeability.
To illustrate the anticipated effect of these substituents on lipophilicity, a predictive data table is presented below.
| Compound | Predicted cLogP |
|---|---|
| Isoquinoline | 2.10 |
| 6-Methylisoquinoline | 2.55 |
| 8-Fluoroisoquinoline | 2.30 |
| This compound | 2.75 |
Note: These values are estimations and may vary from experimentally determined values.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Scaffolds
QSAR modeling serves as a valuable computational tool to correlate the structural features of a series of compounds with their biological activities. japsonline.comnih.gov For isoquinoline scaffolds, QSAR can elucidate the key molecular properties that drive their pharmacological effects. japsonline.com
The foundation of a robust QSAR model lies in the selection and calculation of relevant physicochemical descriptors. For a series of analogues based on this compound, these descriptors would quantify various molecular attributes, including:
Electronic properties: Such as dipole moment and partial atomic charges, which are influenced by the electronegative fluorine atom.
Steric properties: Including molecular volume and surface area, which are affected by the methyl group and other substituents.
Hydrophobicity: Typically represented by logP, a critical parameter for drug absorption and distribution. nih.gov
Topological indices: Which describe the connectivity and shape of the molecule.
A hypothetical set of calculated descriptors for the parent compound is provided below.
| Descriptor | Hypothetical Value |
|---|---|
| Molecular Weight | 161.18 g/mol |
| cLogP | 2.75 |
| Topological Polar Surface Area (TPSA) | 12.89 Ų |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Rotatable Bonds | 0 |
A QSAR model is developed by applying statistical techniques, such as multiple linear regression or partial least squares, to a training set of compounds with known biological activities. The resulting model's reliability and predictive capacity are then rigorously assessed through internal and external validation methods. nih.gov A statistically sound and validated QSAR model can be instrumental in predicting the activity of novel isoquinoline derivatives, thereby guiding synthetic efforts toward more potent compounds. japsonline.com
Conformational Analysis and Molecular Flexibility of this compound Analogues
The steric and electronic nature of the C-8 fluorine and C-6 methyl groups can influence the conformational preferences of nearby flexible substituents. Understanding these preferences is crucial for designing analogues that are pre-disposed to adopt the bioactive conformation, potentially leading to enhanced binding affinity and efficacy.
Computational Chemistry and Theoretical Investigations of 8 Fluoro 6 Methylisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, grounded in quantum mechanics, can predict a wide range of molecular properties.
Electronic Structure and Molecular Orbital Theory Analysis
An analysis of the electronic structure of 8-fluoro-6-methylisoquinoline would provide deep insights into its reactivity and properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an ESP map would likely show negative potential (red and yellow regions) around the nitrogen and fluorine atoms, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This information is critical for understanding and predicting intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are vital in biological systems and materials science.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound would aid in the assignment of experimental spectra.
IR Spectroscopy: The prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. Each peak in the IR spectrum corresponds to a specific vibrational mode, and these calculated frequencies can help in interpreting experimental IR data, providing a "molecular fingerprint."
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions within the molecule and its expected color.
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules.
Ligand-Protein Binding Dynamics and Energetics
Given that isoquinoline (B145761) derivatives are common scaffolds in medicinal chemistry, understanding the binding of this compound to a target protein is of significant interest. MD simulations can model the process of a ligand binding to a protein's active site, revealing the key interactions that stabilize the complex.
These simulations can calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein. This information is invaluable in drug design for optimizing the potency and selectivity of potential drug candidates. The simulations would illustrate the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of this compound to a hypothetical protein target.
Solvent Effects on Molecular Conformation and Stability
The solvent environment can significantly influence the conformation and stability of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, DMSO).
These simulations would reveal how the solvent affects the molecule's preferred three-dimensional shape and its dynamic behavior. Understanding these solvent effects is crucial, as most chemical and biological processes occur in solution. The simulations can provide data on the solvation free energy and the radial distribution functions, which describe the arrangement of solvent molecules around the solute.
Analytical Methodologies for Research Focused Quantification and Characterization
Mass Spectrometry for Metabolite Identification and Biotransformation Pathways (Pre-clinical)
Understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical drug development. High-resolution mass spectrometry (HRMS) is the primary tool used to identify potential metabolites in samples from in vitro (e.g., liver microsomes) and in vivo (e.g., urine, feces, plasma from animal studies) experiments. ijpras.com
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with <5 ppm error). nih.govnih.gov This precision allows for the determination of the elemental composition of an ion, which is the first and most critical step in identifying an unknown metabolite. thermofisher.com
The general workflow involves comparing the metabolic profile of a sample from a drug-dosed animal with a control sample. Putative metabolites are identified by their unique mass. The exact mass measurement is then used to predict possible elemental formulas. For 8-fluoro-6-methylisoquinoline, common metabolic transformations would be investigated:
Oxidation: Addition of an oxygen atom (+15.9949 Da), such as N-oxidation or hydroxylation on the aromatic ring or methyl group.
Demethylation: Loss of the methyl group followed by oxidation (-CH₂ + O), resulting in a net change of +1.9916 Da.
Glucuronidation: Conjugation with glucuronic acid (+176.0321 Da), a common phase II metabolic pathway.
Sulfation: Conjugation with a sulfate (B86663) group (+79.9568 Da).
By combining the exact mass data with fragmentation patterns (MS/MS) and knowledge of common biotransformation pathways, the structures of potential metabolites can be proposed. ijpras.com
| Potential Metabolite | Biotransformation | Molecular Formula | Exact Mass [M+H]⁺ | Mass Change from Parent |
| Parent | - | C₁₀H₈FN | 162.0662 | 0 |
| Hydroxy-metabolite | Oxidation | C₁₀H₈FNO | 178.0611 | +15.9949 |
| N-oxide | Oxidation | C₁₀H₈FNO | 178.0611 | +15.9949 |
| Carboxylic acid | Oxidation of methyl group | C₁₀H₆FNO₂ | 192.0404 | +30.0106 |
| Glucuronide conjugate | Glucuronidation | C₁₆H₁₆FNO₇ | 338.0983 | +176.0321 |
| Sulfate conjugate | Sulfation (on a hydroxylated metabolite) | C₁₀H₈FNO₄S | 258.0179 | +95.9517 |
Imaging Techniques for Pre-clinical Research
Advanced imaging techniques are fundamental to modern preclinical research, providing insights into the biological activity, distribution, and kinetics of new chemical entities within a living organism. PET imaging, in particular, offers high sensitivity and quantitative accuracy, making it an invaluable tool for drug development and diagnostics. The utility of any compound as a PET tracer is contingent on extensive preclinical evaluation.
The development of a radiolabeled tracer from a parent compound like this compound would involve several key steps. Initially, a synthetic route to introduce a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), into the molecule would need to be established. This process, known as radiolabeling, must be efficient and produce the final radiotracer with high purity and specific activity.
Following successful radiolabeling, the resulting derivative would undergo initial characterization. However, searches of scientific databases and journals have yielded no studies describing the synthesis or radiolabeling of this compound for PET imaging purposes.
Once a radiotracer is developed, comprehensive preclinical studies are conducted to understand its behavior in living systems. Biodistribution studies, performed using PET imaging in animal models, map the uptake and clearance of the radiotracer in various organs and tissues over time. This information is crucial for determining if the tracer accumulates in the target tissue and clears from non-target tissues, which is essential for obtaining clear imaging signals.
Pharmacokinetic studies further analyze the absorption, distribution, metabolism, and excretion (ADME) profile of the radiotracer. These studies provide quantitative data on how the body processes the compound, which is vital for assessing its potential as a viable imaging agent.
Currently, there is no published data from preclinical imaging studies detailing the biodistribution or pharmacokinetic profile of any radiolabeled this compound derivative. Without such studies, its potential as a PET tracer for preclinical research remains unevaluated and unknown.
Pre Clinical Metabolism Studies of 8 Fluoro 6 Methylisoquinoline
In Vitro Metabolic Stability and Reaction Phenotyping (e.g., Liver Microsomes, Hepatocytes from Animal Models)
The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development to predict its in vivo behavior. nuvisan.com In vitro systems such as liver microsomes and hepatocytes from various animal species are commonly employed to evaluate the intrinsic clearance of a compound. nuvisan.comresearchgate.net These assays involve incubating the test compound with these biological matrices and monitoring its disappearance over time. nuvisan.com
For a compound like 8-fluoro-6-methylisoquinoline, metabolic stability would be determined by incubating it with liver microsomes or hepatocytes from preclinical species such as rats, mice, dogs, or monkeys. nuvisan.com The rate of metabolism provides essential data for predicting the compound's half-life and potential for drug-drug interactions. nuvisan.com
Interactive Table: Representative In Vitro Metabolic Stability Data
| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Rat | 50 | 13.9 |
| Liver Microsomes | Mouse | 75 | 9.2 |
| Liver Microsomes | Dog | 20 | 34.7 |
| Hepatocytes | Rat | 60 | 11.6 |
| Hepatocytes | Monkey | 15 | 46.2 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. |
Identification of Key Metabolites and Metabolic Pathways (e.g., Glucuronidation, Oxidation)
Following the determination of metabolic stability, the next step involves identifying the major metabolites and elucidating the metabolic pathways. This is crucial for understanding the biotransformation of the parent compound. researchgate.net The primary routes of metabolism for many drugs are Phase I reactions, such as oxidation, reduction, and hydrolysis, followed by Phase II conjugation reactions, like glucuronidation. nih.gov
For this compound, potential metabolic pathways would likely involve oxidation of the methyl group to form a primary alcohol, which could be further oxidized to a carboxylic acid. Aromatic hydroxylation on the isoquinoline (B145761) ring is another possible oxidative pathway. Subsequently, these hydroxylated metabolites could undergo Phase II conjugation with glucuronic acid (glucuronidation) to form more water-soluble metabolites that are more readily excreted.
Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov Identifying the specific CYP isozymes responsible for the metabolism of a compound is a key component of reaction phenotyping studies. This information helps in predicting potential drug-drug interactions. nih.gov
The metabolism of this compound would likely be mediated by one or more CYP enzymes. nih.gov To identify the specific CYPs involved, in vitro experiments using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes would be conducted. For instance, if the metabolism is inhibited by ketoconazole, it would suggest the involvement of CYP3A4. If inhibited by quinidine, it would point towards CYP2D6. In addition to CYPs, other biotransformation enzymes such as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) would be investigated for their role in potential glucuronidation pathways.
Interactive Table: Potential Metabolites of this compound
| Metabolite | Metabolic Pathway | Enzyme Family |
| 8-fluoro-6-(hydroxymethyl)isoquinoline | Oxidation | Cytochrome P450 |
| 8-fluoro-isoquinoline-6-carboxylic acid | Oxidation | Aldehyde Dehydrogenase |
| Hydroxy-8-fluoro-6-methylisoquinoline | Aromatic Hydroxylation | Cytochrome P450 |
| This compound-N-oxide | N-oxidation | Cytochrome P450/FMO |
| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | UGTs |
| Note: This table lists potential metabolites based on common metabolic pathways and is for illustrative purposes. Specific metabolites for this compound would need to be confirmed through experimental studies. |
In Vivo Metabolic Fate in Animal Models (Excluding Human Metabolism)
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. criver.com These studies provide a more comprehensive picture of the metabolic fate of a compound compared to in vitro assays. criver.com
Mass Balance and Excretion Studies in Pre-clinical Species
Mass balance studies are typically conducted using a radiolabeled version of the compound, often with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), to trace the drug and its metabolites throughout the body. criver.comfrontiersin.org These studies aim to account for the total administered dose and determine the primary routes and rates of excretion (urine, feces, and expired air). frontiersin.orgnih.gov
Interactive Table: Representative Mass Balance and Excretion Data
| Preclinical Species | Route of Administration | % of Administered Dose Recovered | % Excreted in Urine | % Excreted in Feces | % in Expired Air |
| Rat | Oral | 95% | 60% | 35% | <1% |
| Dog | Intravenous | 98% | 75% | 23% | <1% |
| Note: The data in this table is hypothetical and serves as an example of what might be observed in a typical mass balance study. Actual results for this compound would be determined experimentally. |
Applications of 8 Fluoro 6 Methylisoquinoline in Chemical Biology and Medicinal Chemistry Research
Development as a Chemical Probe for Biological Pathway Elucidation
Chemical probes are small molecules designed to interact with specific protein targets, enabling the study and interrogation of biological pathways in cellular or in vivo systems. The development of such tools is critical for understanding disease mechanisms. While specific research detailing 8-fluoro-6-methylisoquinoline as a widely utilized chemical probe is not extensively documented, its structural features are characteristic of molecules developed for this purpose. The isoquinoline (B145761) core provides a rigid framework for orienting functional groups, while the fluorine atom can enhance binding affinity, metabolic stability, and serve as a reporter for ¹⁹F NMR studies.
Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its function will have a therapeutic effect. Chemical probes derived from novel scaffolds are instrumental in this process. Although direct application of this compound in target deconvolution studies is not prominently reported, related fluorinated isoquinolines serve as valuable starting points for creating molecules with high potency and selectivity, which are prerequisites for a reliable chemical probe. The development of such specific inhibitors allows researchers to elucidate the physiological and pathological consequences of engaging a particular target.
Scaffold for Novel Compound Library Synthesis in Drug Discovery Research
The use of a central molecular framework, or scaffold, upon which a variety of chemical substituents can be placed is a cornerstone of modern drug discovery. This approach allows for the systematic exploration of chemical space to identify compounds with desired biological activities.
The this compound structure is well-suited for this role. A closely related compound, 8-fluoro-3,4-dihydroisoquinoline, has been described as a versatile substrate and an advantageous precursor for the preparation of compound libraries aimed at discovering potential central nervous system drug candidates. nih.gov This highlights the utility of the fluorinated isoquinoline core in generating diverse molecular entities for screening. The fluorine at the 8-position and the methyl group at the 6-position provide distinct electronic and steric properties that can be leveraged during the design of a compound library.
High-Throughput Screening (HTS) is an automated process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.gov Compound libraries built upon the this compound scaffold would be subjected to HTS to identify initial "hits"—compounds that demonstrate promising activity against a biological target. nih.gov The robustness of an HTS assay is critical for its success, and a diverse library increases the probability of finding active compounds. nih.govnih.gov
Interactive Table: Hypothetical HTS Results for a Library of this compound Derivatives
The data in this table is for illustrative purposes only to demonstrate the concept of an HTS output and is not based on actual experimental results for this specific compound series.
| Compound ID | R1 Group | R2 Group | Target Inhibition (%) | Cytotoxicity (%) | Hit Status |
| FMI-001 | H | H | 5.2 | 2.1 | Inactive |
| FMI-002 | Cl | OH | 78.5 | 10.3 | Hit |
| FMI-003 | Br | NH2 | 85.1 | 15.6 | Hit |
| FMI-004 | OCH3 | H | 12.7 | 4.5 | Inactive |
| FMI-005 | H | COOH | 9.8 | 3.9 | Inactive |
| FMI-006 | CN | OH | 65.4 | 45.2 | Cytotoxic |
Following the identification of hits from HTS, the process of lead optimization begins. This phase involves the systematic chemical modification of a hit compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. ichorlifesciences.comcriver.com The goal is to transform a promising but imperfect molecule into a viable preclinical candidate. criver.com
The process often relies on establishing a Structure-Activity Relationship (SAR), which correlates changes in a compound's chemical structure with its biological activity. ichorlifesciences.com For a lead derived from this compound, medicinal chemists would synthesize analogues by modifying positions on the isoquinoline ring system to enhance target engagement and minimize off-target effects. For example, the "magic methyl" effect, where the addition of a methyl group can dramatically increase a compound's potency, is a well-documented optimization strategy. mdpi.com
Interactive Table: Illustrative Structure-Activity Relationship (SAR) for a Hypothetical Lead Series
This table illustrates a conceptual SAR study and does not represent real experimental data.
| Compound ID | Modification from Lead | Potency (IC₅₀, nM) | Selectivity (vs. Target B) | Metabolic Stability (t½, min) |
| FMI-003 (Lead) | - | 520 | 15-fold | 25 |
| FMI-003a | Br -> I | 450 | 18-fold | 22 |
| FMI-003b | NH2 -> N(CH3)2 | 150 | 50-fold | 45 |
| FMI-003c | Add -CH3 at C1 | 95 | 75-fold | 60 |
| FMI-003d | Add -OH at C4 | 890 | 10-fold | 15 |
Potential in Materials Science and Advanced Functional Materials Research
While the primary applications of isoquinoline derivatives are in medicinal chemistry, some heterocyclic compounds are explored for their utility in materials science, for example, as building blocks for organic light-emitting diodes (OLEDs) or other electronic materials. bldpharm.combldpharm.com However, based on available scientific literature, there are no specific, detailed research applications of this compound in the field of materials science.
Q & A
Q. What are the common synthetic pathways for preparing 8-fluoro-6-methylisoquinoline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or cyclization of pre-functionalized isoquinoline precursors. For example, fluorination at the 8-position can be achieved using fluorinating agents like Selectfluor under anhydrous conditions, while methylation at the 6-position may employ methyl halides with base catalysis (e.g., potassium carbonate) . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting parameters like temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to maximize yield and purity .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and fluorine integration .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities in solid-state structures .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% is standard for pharmacological studies) .
Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?
Fluorine’s electronegativity enhances electron-withdrawing effects, increasing resistance to hydrolytic degradation. Stability studies in buffers (pH 3–9) show minimal decomposition at 25°C but accelerated degradation above 60°C. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to model shelf-life .
Advanced Research Questions
Q. What strategies can mitigate contradictory bioactivity data in enzyme inhibition assays involving this compound?
Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Validate findings using:
- Orthogonal assays (e.g., fluorescence quenching vs. radiometric detection).
- Structure-activity relationship (SAR) studies to isolate substituent effects .
- Kinetic analysis (Km/Vmax) to differentiate competitive vs. non-competitive inhibition .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like kinases or GPCRs. Key steps:
- Prepare ligand and receptor structures (PDB files).
- Define active-site residues using co-crystallized inhibitors.
- Validate predictions with experimental IC50/Kd values .
Q. What functionalization strategies preserve the isoquinoline core while introducing bioactive groups?
- Suzuki-Miyaura coupling for aryl/heteroaryl additions at the 1-position using Pd catalysts .
- Reductive amination to install aminoalkyl chains at the methyl group for enhanced solubility .
- Click chemistry (CuAAC) for triazole-linked conjugates, enabling modular drug design .
Q. How do solvent and catalyst choices impact regioselectivity in electrophilic substitutions of this compound?
Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-deficient positions (C-5), while Lewis acids (e.g., AlCl3) direct substitutions to C-3. Monitor regioselectivity via LC-MS and DFT calculations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
- Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .
- Dispose of waste via certified hazardous waste services .
Methodological Design Questions
Q. How to design SAR studies for optimizing this compound derivatives against a specific enzyme?
- Systematic substitution : Vary substituents at positions 1, 3, and 5 while retaining the 8-F/6-Me core.
- In vitro screening : Test inhibition against purified enzyme (e.g., IC50 determination).
- Crystallography : Resolve co-crystal structures to identify key binding interactions .
Q. What analytical workflows resolve discrepancies in purity assessments between HPLC and NMR?
- Spiking experiments : Add a known impurity to confirm retention times.
- 2D NMR (HSQC, HMBC) : Detect low-level impurities undetected by HPLC.
- Standard calibration : Use certified reference materials for quantification .
Q. How to evaluate the metabolic stability of this compound in hepatic microsomes?
- Incubate compound with human liver microsomes (HLM) and NADPH.
- Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Calculate half-life (t1/2) using first-order kinetics .
Data Interpretation & Reporting
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Normalize data to cell viability controls (e.g., MTT assay).
- Assess off-target effects via proteomics or transcriptomics.
- Validate using 3D cell cultures or patient-derived xenografts (PDX) .
Q. What statistical models are appropriate for dose-response studies of this compound?
- Non-linear regression (e.g., Hill equation) to calculate EC50/IC50.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Bootstrap resampling to estimate confidence intervals .
Advanced Applications
Q. Can this compound serve as a precursor for PET radiotracers?
Yes. Introduce ¹⁸F via isotopic exchange (e.g., K¹⁸F/Kryptofix) for imaging studies. Validate radiochemical purity (>95%) via radio-HPLC .
Q. How to engineer water-soluble derivatives without compromising target affinity?
- Sulfonation at the 3-position enhances solubility.
- PEGylation via ester linkages balances hydrophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
